Benzoin oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

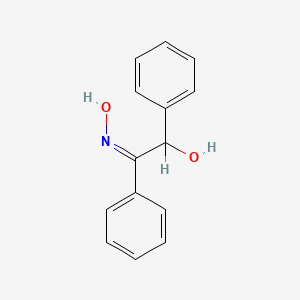

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHLWOJMHVUJC-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N\O)/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269304 | |

| Record name | (1Z)-2-Hydroxy-1,2-diphenylethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7110-50-1, 441-38-3 | |

| Record name | (1Z)-2-Hydroxy-1,2-diphenylethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7110-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin oxime, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007110501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1Z)-2-Hydroxy-1,2-diphenylethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoinoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN OXIME, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTC1433KJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of α-Benzoin Oxime from Benzoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α-benzoin oxime from benzoin (B196080), a critical process for obtaining a versatile chelating agent and an important intermediate in organic synthesis. This document details the underlying chemical reaction, experimental protocols, and key data points for the successful synthesis and purification of this compound.

Introduction

α-Benzoin oxime, also known as cupron, is an organic compound with the formula C₆H₅CH(OH)C(=NOH)C₆H₅. It is widely recognized for its ability to form stable complexes with various metal ions, making it an invaluable reagent in analytical chemistry for the determination of metals such as copper, molybdenum, and tungsten.[1] Furthermore, its utility extends to organic synthesis as a precursor for the preparation of other valuable organic molecules.[1] The most common and well-established method for synthesizing α-benzoin oxime is through the condensation reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[2] This guide will focus on this prevalent synthetic route.

Reaction and Mechanism

The synthesis of α-benzoin oxime from benzoin proceeds via a condensation reaction between the ketone functional group of benzoin and hydroxylamine. The reaction is typically carried out in an alcoholic solvent and in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride during the reaction.[2]

The overall reaction is as follows:

C₆H₅CH(OH)C(=O)C₆H₅ + NH₂OH·HCl → C₆H₅CH(OH)C(=NOH)C₆H₅ + HCl + H₂O

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzoin, followed by dehydration to form the oxime.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of α-benzoin oxime.

Table 1: Physicochemical Properties of α-Benzoin Oxime

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | [2] |

| Melting Point (crude) | 140-145 °C | [1][3] |

| Melting Point (pure) | 153-155 °C | [1][3][4][5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, benzene (B151609), chloroform | [7] |

Table 2: Summary of Reaction Conditions and Yields

| Method | Reagents | Solvent | Base | Reaction Time | Yield (crude) | Yield (pure) | Reference |

| Method 1 | Benzoin, Hydroxylamine Hydrochloride | Methanol (B129727) | Sodium Bicarbonate | 8 hours at 25-28 °C | 99% | 71-75% | [1] |

| Method 2 | Benzoin, Hydroxylamine Hydrochloride | Ethanol | Sodium Hydroxide (B78521) | Overnight at room temp. | - | 41-45% | [8] |

| Method 3 | Benzoin, Hydroxylamine Hydrochloride | Alcohol | Carbonate powder | 5-10 hours at 5-40 °C | 95-99% | 71-75% | [1][3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of α-benzoin oxime from benzoin.

Protocol 1: Synthesis using Sodium Bicarbonate in Methanol[1]

Materials:

-

Benzoin (212 g)

-

Hydroxylamine hydrochloride (104 g)

-

Sodium bicarbonate (126 g, fine powder)

-

Methanol (1 L)

-

Benzene

-

Distilled water

Procedure:

-

In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 104 g of hydroxylamine hydrochloride in 1 L of methanol.

-

To this solution, add 212 g of benzoin and 126 g of finely powdered sodium bicarbonate.

-

Stir the mixture at room temperature (25-28 °C) for 8 hours. Carbon dioxide gas will be evolved during the reaction.

-

After the reaction is complete, remove approximately 80% of the methanol by distillation under reduced pressure.

-

To the remaining reaction mixture, add a sufficient volume of warm water and stir vigorously to precipitate the crude product as a loose white solid.

-

Collect the precipitate by filtration, wash it three times with distilled water, and allow it to drain.

-

Dry the crude product to obtain α-benzoin oxime with a melting point of 140-145 °C and a yield of 95-99%.

-

For purification, add the crude product to a suitable amount of benzene and reflux for about 30 minutes.

-

Allow the mixture to stand and cool for five to six hours, then collect the purified white crystalline product by suction filtration.

-

Wash the crystals twice with a small amount of benzene and dry them to obtain pure α-benzoin oxime with a melting point of 154-155 °C and an overall yield of 71-75%.

Protocol 2: Synthesis using Sodium Hydroxide in Ethanol[9]

Materials:

-

α-Benzoin (1.38 g, 6.5 mmol)

-

Hydroxylamine hydrochloride (0.5 g, 7.2 mmol)

-

Sodium hydroxide (0.34 g, 8.5 mmol)

-

Dehydrated ethanol (20 mL)

-

Eluent for column chromatography (e.g., ethyl acetate (B1210297)/petroleum ether mixture)

Procedure:

-

In a 100 mL single-necked round-bottom flask, add 1.38 g of α-benzoin and 0.5 g of hydroxylamine hydrochloride to 20 mL of dehydrated ethanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 0.34 g of sodium hydroxide to the mixture and continue to stir overnight.

-

The next day, filter the reaction mixture. Wash the filter cake with dehydrated ethanol and combine the filtrates.

-

Remove the solvent from the filtrate by rotary evaporation to obtain a light yellow oil.

-

Purify the crude product by column chromatography using a gradient elution with a mixture of ethyl acetate and petroleum ether (e.g., from 1:100 to 1:5 v/v) to obtain pure trans-α-benzoin oxime as a white solid. The reported yield is 41%.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from benzoin to α-benzoin oxime.

Caption: Reaction scheme for the synthesis of α-benzoin oxime.

Experimental Workflow

The diagram below outlines the general steps involved in the synthesis and purification of α-benzoin oxime.

Caption: General experimental workflow for α-benzoin oxime synthesis.

Conclusion

The synthesis of α-benzoin oxime from benzoin is a robust and well-documented process. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of base and solvent, high yields of the desired product can be achieved. The provided protocols offer reliable methods for both the synthesis and subsequent purification of α-benzoin oxime, catering to the needs of researchers and professionals in various fields of chemistry. The choice between recrystallization and column chromatography for purification will depend on the desired purity and the scale of the reaction.

References

- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 2. alpha-Benzoin oxime | Benchchem [benchchem.com]

- 3. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 4. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]

- 5. a-Benzoin oxime 98 441-38-3 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. CN102702023B - Synthesis method of trans-alpha-benzoinoxime - Google Patents [patents.google.com]

benzoin oxime synthesis mechanism and procedure

An In-depth Technical Guide to the Synthesis of Benzoin (B196080) Oxime

Introduction

Benzoin oxime, also known as Cupron, is an organic compound with the formula C₁₄H₁₃NO₂. It is a ketoxime derivative that plays a significant role in analytical chemistry as a chelating agent, particularly for the gravimetric determination of metals like copper and molybdenum.[1][2] Its synthesis is a cornerstone reaction in organic chemistry, illustrating the condensation of a ketone with hydroxylamine (B1172632). This guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and factors influencing the reaction's outcome, tailored for researchers and chemical development professionals.

Core Synthesis and Mechanism

The most prevalent method for synthesizing this compound is the condensation reaction between benzoin and hydroxylamine hydrochloride.[1][3] The reaction is typically conducted in an alcoholic solvent, and a base is added to neutralize the hydrochloric acid that is liberated as the reaction proceeds.[1]

The mechanism involves a nucleophilic addition of hydroxylamine to the carbonyl carbon of benzoin, followed by dehydration to form the oxime.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoin. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that is often facilitated by the solvent or base.

-

Dehydration: The hydroxyl group on the original carbonyl carbon is protonated, forming a good leaving group (water). The elimination of a water molecule and a proton results in the formation of the carbon-nitrogen double bond (C=N) characteristic of an oxime.

References

physical and chemical properties of benzoin oxime

An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzoin (B196080) Oxime

Introduction

Benzoin oxime (C₁₄H₁₃NO₂), also known as cupron, is an organic compound that has historically garnered significant interest in the field of analytical chemistry.[1][2][3] Its utility primarily stems from its ability to form stable, insoluble complexes with various metal ions, making it a valuable reagent for gravimetric and spectrophotometric analysis.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of α-benzoin oxime, detailed experimental protocols for its synthesis and application, and visualizations of its chemical behavior and experimental workflows for researchers, scientists, and professionals in drug development.

Physical Properties

α-Benzoin oxime is a white to off-white crystalline solid at room temperature.[6][7][8][9] It is known to be sensitive to light and may darken upon exposure to air and light.[6][9][10]

Tabulated Physical Data

For ease of comparison, the key physical properties of α-benzoin oxime are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][6][9][11] |

| Molecular Weight | 227.26 g/mol | [1][2][7] |

| Appearance | White to pale cream crystalline powder | [6][7][11] |

| Melting Point | 151-155 °C | [6][12][13] |

| Boiling Point | 417.8 °C at 760 mmHg | [1][7][12] |

| Density | 1.13 g/cm³ | [7][12] |

| Flash Point | 270.4 °C | [1][7][8] |

Solubility

The solubility of α-benzoin oxime in various solvents is a critical factor for its application in synthesis and analytical procedures.

| Solvent | Solubility | References |

| Water | Practically insoluble / Slightly soluble | [3][7][8][13] |

| Ethanol (B145695) | Soluble (0.1 g/mL, clear) | [7][8] |

| Methanol | Soluble | [7] |

| N,N-Dimethylformamide | Very soluble | [7] |

| Glacial Acetic Acid | Sparingly soluble | [7] |

| Chloroform | Very slightly soluble | [7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of three key functional groups: a hydroxyl group (-OH), an oxime group (C=N-OH), and two phenyl rings.

Chelating Agent and Ligand Chemistry

The most significant chemical property of α-benzoin oxime is its function as an excellent chelating ligand. The spatial arrangement of the oxime and hydroxyl groups allows it to form stable five-membered ring structures with various metal ions. This chelating ability is the basis for its widespread use in the separation and quantitative determination of metals.[4]

This compound is particularly recognized for forming stable, insoluble complexes with copper(II), molybdenum(VI), tungsten(VI), and vanadium(V).[4] The formation of these complexes is often pH-dependent, allowing for selective precipitation of different metal ions.[14] For instance, it has been a historically important reagent for the gravimetric determination of copper from ammoniacal solutions.[4]

Caption: Structure of this compound and its Chelation Mechanism.

Oxidation and Hydrolysis

This compound can undergo oxidation to form benzil (B1666583) oxime.[4] Additionally, under certain conditions, particularly in reactions with metal ions like molybdenum(VI) at specific pH values, the ligand itself can be hydrolyzed back to benzoin.[15][14]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of α-benzoin oxime provides characteristic signals for its different protons. The protons on the two phenyl rings typically show a complex multiplet in the aromatic region, generally between 7.1 and 7.8 ppm.[4] The chemical shifts for the hydroxyl protons can vary, with reported values at 3.7, 8.5, and 9.5 ppm.[4][16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Oximes generally exhibit three key bands for O-H, C=N, and N-O stretching vibrations.[17]

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | References |

| O-H (associated) | ~3250 | Stretching | [18] |

| C=N | ~1640 | Stretching | [18] |

| N-O | ~945-920 | Stretching | [17][18] |

| C-O | ~1726 | Stretching | [16] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of this compound in a research setting.

Synthesis of α-Benzoin Oxime

A common and well-established method for synthesizing α-benzoin oxime is through the condensation reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[4][5]

Materials:

-

Benzoin

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Rectified spirit (ethanol)

-

Distilled water

Procedure:

-

Prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride with an equimolar amount of sodium hydroxide in water.[19]

-

In a separate round-bottom flask, dissolve benzoin in rectified spirit.[19]

-

Combine the two solutions and heat the mixture under reflux.[4] The reaction involves the condensation of the ketone group in benzoin with hydroxylamine.[4]

-

After the reaction is complete, the product can be isolated. Recrystallization from a suitable solvent, such as ethanol, is typically employed for purification.[4]

Gravimetric Determination of Copper(II)

The ability of α-benzoin oxime to quantitatively precipitate copper from solution is a classic analytical application.[4][20]

Materials:

-

Sample solution containing copper(II) ions

-

Ammonium (B1175870) hydroxide

-

α-Benzoin oxime solution (typically in ethanol)

-

Dilute acetic acid

-

Distilled water

Procedure:

-

Take a known volume of the acidic sample solution containing copper(II) ions.

-

Add ammonium hydroxide until the solution becomes ammoniacal (a deep blue color indicates the formation of the tetraamminecopper(II) complex).

-

Heat the solution to boiling.

-

Add a slight excess of the α-benzoin oxime solution dropwise with constant stirring. A green, flocculent precipitate of the copper(II)-benzoin oxime complex will form.

-

Digest the precipitate by keeping the solution hot for a short period to ensure complete precipitation and improve filterability.

-

Filter the hot solution through a pre-weighed sintered glass crucible.

-

Wash the precipitate several times with hot, dilute ammonium hydroxide, followed by hot water to remove any impurities.

-

Finally, wash the precipitate with a small amount of ethanol or methanol.

-

Dry the crucible with the precipitate in an oven at 110-120 °C to a constant weight.[21]

-

From the weight of the precipitate, the amount of copper in the original sample can be calculated using the appropriate gravimetric factor.

Caption: Experimental workflow for copper analysis.

Conclusion

α-Benzoin oxime remains a compound of significant interest due to its versatile chemical properties, particularly its role as a chelating agent. Its physical characteristics are well-defined, and its synthesis and applications in analytical chemistry are well-established. This guide provides the core technical information required by researchers and scientists for the effective use and understanding of this compound in various scientific endeavors, from classic analytical techniques to the synthesis of novel coordination complexes.

References

- 1. a-Benzoin oxime | 441-38-3 | FB34688 | Biosynth [biosynth.com]

- 2. (+-)-Benzoin oxime | C14H13NO2 | CID 9924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 441-38-3 CAS | α-BENZOIN OXIME | Oximes | Article No. 01873 [lobachemie.com]

- 4. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]

- 5. alpha-Benzoin oxime | Benchchem [benchchem.com]

- 6. α-Benzoin oxime, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. echemi.com [echemi.com]

- 8. Cas 441-38-3,ALPHA-BENZOIN OXIME | lookchem [lookchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. alpha-Benzoin oxime, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. α-BENZOIN OXIME | CAS#:5928-63-2 | Chemsrc [chemsrc.com]

- 13. alpha -BENZOIN OXIME AR | Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical distributors, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. zenodo.org [zenodo.org]

- 17. Oxime - Wikipedia [en.wikipedia.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. jocpr.com [jocpr.com]

- 20. scite.ai [scite.ai]

- 21. Estimation of Copper as Copper (1) thiocyanate Gravimetry – Stan's Academy [stansacademy.com]

An In-depth Technical Guide to the Solubility of α-Benzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of α-Benzoin Oxime (also known as Cupron). The document details its solubility in various solvents, presents a standardized experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.

Introduction to α-Benzoin Oxime

α-Benzoin oxime (C₁₄H₁₃NO₂) is a crystalline organic compound with the chemical structure C₆H₅CH(OH)C(=NOH)C₆H₅.[1] It is widely recognized as an excellent analytical reagent, particularly for the precipitation and determination of metals such as copper, molybdenum, and tungsten.[2][3] Understanding its solubility is critical for its application in analytical chemistry, organic synthesis, and potentially in the development of new chemical entities where such moieties are considered.

Solubility Profile of α-Benzoin Oxime

The solubility of α-Benzoin Oxime is dictated by its molecular structure, which contains both non-polar benzene (B151609) rings and polar hydroxyl and oxime functional groups. This dual nature results in varied solubility across different solvent classes. Generally, it exhibits poor solubility in water and non-polar solvents while showing good solubility in several polar organic solvents.[4][5]

The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes | Source(s) |

| Water | H₂O | Polar Protic | Insoluble / Slightly Soluble (0.01 g/mL) | 25 | Described as both "insoluble" and "slightly soluble" across sources. A quantitative value is reported as 0.01 g/mL. | [1][3][4][5] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble (0.1 g/mL) | Not Specified | A clear quantitative value of 0.1 g/mL is provided. | [4][5][6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | Qualitative data indicates solubility. | [5] |

| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | Qualitative data indicates solubility. | [5] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | Qualitative data indicates solubility. | [5] |

| Aqueous Ammonium (B1175870) Hydroxide | NH₄OH (aq) | Basic | Soluble | Not Specified | Soluble in aqueous ammonium hydroxide. | [1] |

| Mineral Acids | e.g., H₂SO₄ | Acidic | Easily Soluble | Not Specified | The copper precipitate of α-benzoin oxime is noted to be easily soluble in mineral acids. | [7] |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a solid compound like α-Benzoin Oxime. This method synthesizes standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[8][9][10][11]

Objective: To systematically determine the solubility of α-Benzoin Oxime in a range of solvents.

Materials:

-

α-Benzoin Oxime powder

-

A selection of solvents (e.g., deionized water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

-

Small test tubes and a test tube rack

-

Vortex mixer and/or sonicator

-

Spatula and analytical balance

-

Graduated cylinders or pipettes

-

pH paper

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of α-Benzoin Oxime using an analytical balance.

-

Solvent Addition: Add 0.5 mL of the first test solvent (e.g., deionized water) to a clean test tube containing the 25 mg sample.[9]

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.[11] If the solid has not dissolved, proceed to sonicate the sample in a water bath for up to 5 minutes.[11]

-

Observation: After mixing, allow the solution to stand and observe.

-

Soluble: The compound is considered soluble if the entire solid dissolves, resulting in a clear solution.

-

Insoluble/Slightly Soluble: The compound is considered insoluble or slightly soluble if any solid material remains visible.

-

-

pH Testing (for Water-Soluble Compounds): If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[9]

-

Sequential Solvent Testing (for Water-Insoluble Compounds): If the compound is insoluble in water, proceed to test its solubility in other solvents following a logical sequence, such as:

-

5% NaOH solution to test for acidic functional groups.

-

5% HCl solution to test for basic functional groups.[12]

-

Organic solvents like ethanol or diethyl ether.

-

-

Data Recording: For each solvent, record the observation (soluble or insoluble) and any other relevant details, such as color changes or heat evolution.

-

Quantitative Measurement (Optional): To determine a precise solubility value, start with a known volume of solvent and add small, pre-weighed portions of α-Benzoin Oxime, ensuring complete dissolution after each addition, until a saturated solution (where solid no longer dissolves) is achieved.[10] The total mass of the dissolved solid can then be used to calculate the solubility in g/mL or mol/L.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing protocol described above.

Caption: Workflow for qualitative solubility analysis of α-Benzoin Oxime.

References

- 1. alpha-Benzoin oxime, 98% | Fisher Scientific [fishersci.ca]

- 2. α-Benzoin Oxime Solution (Reagent For Cu, Mo, W) (81120) 100 ml – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]

- 3. 441-38-3 CAS | α-BENZOIN OXIME | Oximes | Article No. 01873 [lobachemie.com]

- 4. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. scribd.com [scribd.com]

Unraveling the Structural Nuances of alpha-Benzoin Oxime: A Technical Guide

For Immediate Release

While a definitive single-crystal X-ray diffraction structure for the free ligand alpha-benzoin oxime remains elusive in readily available scientific literature, this technical guide provides a comprehensive overview of its structural characteristics based on existing data from its metal complexes, spectroscopic analyses, and computational studies. This document serves as a vital resource for researchers, scientists, and professionals in drug development by consolidating the current understanding of alpha-benzoin oxime's molecular architecture.

Crystallographic Data: Insights from a Metal Complex

Although crystallographic data for the free α-benzoin oxime ligand is limited, the structures of its metal complexes have been investigated, confirming its chelating behavior.[1] A notable example is the single-crystal X-ray diffraction study of a decanuclear copper(II) complex, which reveals a wheel topology.[2] The crystallographic data for this complex are summarized below.

| Parameter | Value |

| Formula | C₁₅₆H₁₄₆Cl₁₆Cu₁₀N₁₀O₂₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 16.9401(11) |

| b (Å) | 27.9757(18) |

| c (Å) | 16.9907(11) |

| α (°) | 90 |

| β (°) | 91.464(1) |

| γ (°) | 90 |

| Volume (ų) | 8049.5(9) |

| Z | 1 |

| Temperature (K) | 173(2) |

Experimental Protocols

Synthesis of alpha-Benzoin Oxime

The most common method for synthesizing alpha-benzoin oxime is through the condensation reaction of benzoin (B196080) with hydroxylamine (B1172632) hydrochloride.[1]

Materials:

-

Benzoin

-

Hydroxylamine hydrochloride

-

Ethanol (B145695) or Methanol

-

A suitable base (e.g., sodium hydroxide (B78521) or pyridine)

Procedure:

-

Dissolve benzoin in a suitable alcoholic solvent, such as ethanol or methanol.

-

In a separate flask, dissolve hydroxylamine hydrochloride in an aqueous solution, and neutralize it with a base like sodium hydroxide.[2] Alternatively, pyridine (B92270) can be used as both the solvent and the base.[2]

-

Combine the two solutions and heat the mixture under reflux.[2]

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the crude product is obtained.

-

Purification of the alpha-benzoin oxime can be achieved through recrystallization from a suitable solvent, such as diethyl ether or benzene.[2][3]

Single-Crystal X-ray Diffraction (General Protocol)

While a specific protocol for free alpha-benzoin oxime is not available, the following is a general methodology for single-crystal X-ray diffraction analysis:

1. Crystal Growth:

-

Single crystals of the compound are grown by slow evaporation of a saturated solution. For alpha-benzoin oxime, ethanol has been used as a solvent for crystallization.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 173 K) during data collection to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Insights from Spectroscopic and Computational Studies

In the absence of a definitive crystal structure for the free ligand, spectroscopic and computational methods provide valuable information about the molecular structure of alpha-benzoin oxime.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: The UV-Visible spectrum of synthesized alpha-benzoin oxime shows a sharp peak at approximately 250 nm, which is attributed to a π-π* transition, and another peak around 330 nm corresponding to the chromophores of the molecule.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in alpha-benzoin oxime. Key vibrational peaks would include those for the O-H, C=N, and C-O stretching modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the chemical environment of the hydrogen and carbon atoms in the molecule. For alpha-benzoin oxime, 1H NMR signals have been observed at 3.7, 6.8, 7.1, 7.3, 7.8, 8.5, and 9.5 ppm, corresponding to the aromatic and hydroxyl protons.[4] 13C NMR signals have been reported at 53, 113, 115, 122, 129, 143, 156, 157, and 162 ppm.[4]

Computational Chemistry

-

Density Functional Theory (DFT): Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP hybrid functional, have been employed to determine the most stable three-dimensional structure of alpha-benzoin oxime.[1] These computational studies help in understanding the conformational preferences of the molecule.

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of a chemical compound like alpha-benzoin oxime.

References

Thermal Stability and Decomposition of Benzoin Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of benzoin (B196080) oxime (C₁₄H₁₃NO₂). Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including as a reagent in analytical chemistry and as a potential intermediate in pharmaceutical synthesis. This document outlines the known thermal properties, potential decomposition pathways, and relevant experimental methodologies.

Core Concepts: Thermal Stability and Decomposition

Thermal stability is the measure of a substance's resistance to chemical change when subjected to heat. Upon reaching its decomposition temperature, a molecule will break down into simpler compounds or undergo rearrangement. For benzoin oxime, this process involves the cleavage of its inherent chemical bonds, leading to the formation of various smaller molecules. Factors such as the heating rate and the atmospheric conditions can influence the decomposition process.

Quantitative Thermal Data

While specific comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the complete thermal decomposition of pure this compound is not extensively available in peer-reviewed literature, key thermal properties have been reported. The following table summarizes the available data and provides estimates based on related compounds.

| Property | Value | Method/Source |

| Physical Properties | ||

| Melting Point (Tₘ) | 151.5 - 155 °C | Literature[1] |

| Thermal Decomposition | ||

| Estimated Onset of Decomposition | > 200 °C | Inferred from thermolysis of related compounds[2] |

| Estimated Decomposition Range | 200 - 650 °C | Inferred from studies on metal complexes[3] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂) | Material Safety Data Sheets |

Note: The decomposition onset and range are estimations derived from related structures and metal complexes containing this compound as a ligand. Further experimental investigation using TGA and DSC is recommended for precise determination.

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. Based on the structure of the molecule and studies of similar compounds, the following decomposition mechanisms are plausible:

-

Homolytic Cleavage: The relatively weak N-O bond in the oxime group is susceptible to homolytic cleavage upon heating, which would generate radical intermediates. The C-C bond between the carbonyl and hydroxyl-bearing carbons can also cleave.

-

Beckmann Rearrangement: Under certain conditions, particularly in the presence of acidic catalysts or upon heating, oximes can undergo a Beckmann rearrangement to form amides.

-

Elimination and Fragmentation: The molecule can undergo elimination reactions, such as the loss of water, followed by further fragmentation of the carbon skeleton.

The thermolysis of the structurally related benzoin arylsulfonylhydrazone at 200°C yielded products such as benzoic acid, benzophenone, benzil, and aniline, suggesting that similar fragments could be expected from the decomposition of this compound[2].

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition of this compound.

Experimental Protocols

To accurately determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis should be performed under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Objective: To determine the melting point, enthalpy of fusion, and the temperatures and enthalpies of any thermal events such as decomposition (exothermic or endothermic).

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 400 °C).

-

The analysis should be conducted under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Objective: To separate and identify the chemical composition of the decomposition products.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A small amount of the this compound sample is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

References

benzoin oxime CAS number and safety information

CAS Number: 441-38-3

This technical guide provides an in-depth overview of benzoin (B196080) oxime, a versatile organic compound widely utilized in analytical chemistry and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety protocols, and experimental applications.

Chemical and Physical Properties

Benzoin oxime, also known as Cupron, is a white to pale yellow crystalline solid.[1] Its chemical formula is C₁₄H₁₃NO₂ and it has a molecular weight of 227.26 g/mol .[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 441-38-3 | [2][4] |

| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |

| Molecular Weight | 227.26 g/mol | [2][3] |

| Melting Point | 153-155 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) (0.1 g/mL, clear). | |

| Sensitivity | Light sensitive | [1] |

Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause serious eye irritation.[5] The following table summarizes the key safety information.

| Hazard Identification | GHS Classification and Precautionary Statements |

| Pictogram | Irritant |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation.[5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Toxicological Data:

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 501 mg/kg[4] |

| Intraperitoneal (LD50) | Mouse | 150 mg/kg[6] |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[2] Use with adequate ventilation.[7] Wash hands thoroughly after handling.[6]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Store in a cool place.[2] Protect from light.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-benzoin oxime involves the reaction of benzoin with hydroxylamine (B1172632) hydrochloride.[8] The following is a general laboratory procedure.

Materials:

-

Benzoin

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Isopropanol (B130326) (85%)

-

Water

Procedure:

-

Dissolve benzoin in 85% isopropanol in an Erlenmeyer flask.[9]

-

In a separate beaker, dissolve hydroxylamine hydrochloride in water.[9]

-

In another beaker, prepare a solution of sodium hydroxide in water. Note that this process is exothermic.[9]

-

Neutralize the hydroxylamine hydrochloride solution by dropwise addition of the sodium hydroxide solution while stirring.[9]

-

Add the resulting free base of hydroxylamine to the benzoin solution in the Erlenmeyer flask.[9]

-

Close the flask and heat in a water bath at 80°C for one hour with occasional swirling.[9]

-

After the reaction is complete, add cold water to the flask while swirling to precipitate the product.[9]

-

Cool the flask in a refrigerator at 4°C for one hour to ensure complete precipitation.[9]

-

Collect the solid product by gravity filtration, wash with cold water, and air dry.[9]

-

The crude product can be purified by recrystallization from a mixture of methanol (B129727) and water.[9]

A patent describes an alternative method using bitter almond oil camphor (B46023) and oxammonium hydrochloride in an alcoholic solution with carbonate powder, which is suitable for industrial production.[3]

Gravimetric Determination of Copper

α-Benzoin oxime is a well-established reagent for the gravimetric determination of copper.[10] The following protocol outlines a general procedure.

Reagents:

-

Sample containing copper

-

Nitric acid

-

Ammonium (B1175870) hydroxide

-

α-Benzoin oxime solution (typically in ethanol)

-

Ammoniacal tartrate solution (if interfering ions are present)

Procedure:

-

Dissolve a known weight of the sample in nitric acid.

-

Dilute the solution with water.

-

Add ammonium hydroxide until the solution is alkaline (a deep blue color indicates the presence of the copper-ammonia complex).

-

If interfering ions such as iron or aluminum are present, add an ammoniacal tartrate solution.

-

Heat the solution to boiling.

-

Add a solution of α-benzoin oxime in ethanol slowly with constant stirring. A green, flocculent precipitate of the copper-benzoin oxime complex will form.

-

Allow the precipitate to settle for a few hours.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with dilute ammonium hydroxide, followed by hot water, and finally with a small amount of ethanol.

-

Dry the precipitate in an oven at 110-120°C to a constant weight.

-

The weight of the copper can be calculated from the weight of the precipitate using the appropriate gravimetric factor.

Diagrams

The following diagrams illustrate the experimental workflows for the synthesis and analytical application of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 4. suchmiorganics.com [suchmiorganics.com]

- 5. fishersci.com [fishersci.com]

- 6. sdfine.com [sdfine.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. alpha-Benzoin oxime | Benchchem [benchchem.com]

- 9. Sciencemadness Discussion Board - this compound = Cupron indicator - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. scite.ai [scite.ai]

A Theoretical Exploration of the Benzoin Oxime Molecular Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin (B196080) oxime (C₁₄H₁₃NO₂), a versatile organic compound, has garnered significant attention in various chemical fields, from its application as a chelating agent for metal ions to its role as a precursor in the synthesis of diverse heterocyclic compounds.[1] Understanding its three-dimensional structure and electronic properties is paramount for elucidating its reactivity, designing novel derivatives with tailored functionalities, and predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of benzoin oxime, leveraging computational chemistry methods to offer insights into its geometric, spectroscopic, and electronic characteristics.

Theoretical Background and Computational Methodologies

The molecular structure and properties of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of many-body systems with a high degree of accuracy.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a suitable basis set such as 6-31G(d,p), is a common choice for optimizing the geometry and predicting the spectroscopic and electronic properties of organic molecules.[2]

Conformational analysis is a critical first step in the theoretical study of flexible molecules like this compound. Methods such as Molecular Mechanics Force Field (MMFF) can be employed to scan the conformational space and identify low-energy conformers.[2] These stable conformers are then subjected to more rigorous geometry optimization and frequency calculations at the DFT level to determine their relative energies and confirm that they correspond to true energy minima on the potential energy surface.

Experimental Protocols: A Step-by-Step Guide to Theoretical Calculations

The following protocol outlines the typical steps involved in the theoretical investigation of a molecule like this compound using computational chemistry software (e.g., Gaussian, Spartan).

-

Molecular Structure Input:

-

The initial 3D structure of this compound is built using a molecular editor. The IUPAC name is 2-(hydroxyimino)-1,2-diphenylethan-1-ol.

-

-

Conformational Analysis (Optional but Recommended):

-

A systematic or random conformational search is performed using a computationally less expensive method like MMFF to identify low-energy conformers.

-

-

Geometry Optimization:

-

The most stable conformer(s) are then optimized using a more accurate method, such as DFT with the B3LYP functional and the 6-31G(d,p) basis set. This process iteratively adjusts the atomic coordinates to find the geometry with the lowest electronic energy.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To predict the vibrational (infrared) spectrum of the molecule.

-

-

-

Spectroscopic and Electronic Property Calculations:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used at the DFT level to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are calculated from the optimized wave function.

-

Data Presentation: Quantitative Insights into this compound's Structure

The following tables summarize the key quantitative data derived from theoretical studies, providing a clear and concise overview of the molecular properties of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles) of a Stable Conformer of this compound (Theoretical)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (phenyl) | ~1.39 |

| C-C (aliphatic) | ~1.53 | |

| C-O | ~1.43 | |

| C=N | ~1.28 | |

| N-O | ~1.41 | |

| O-H | ~0.97 | |

| Bond Angles (°) | C-C-C (phenyl) | ~120 |

| C-C-O | ~109 | |

| C-C=N | ~118 | |

| C=N-O | ~111 | |

| N-O-H | ~105 |

Note: These are representative values. Actual values can vary slightly depending on the specific conformer and the level of theory used.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Theoretical (Calculated) | Experimental |

| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3300-3500C=N stretch: ~1640 | O-H stretch: ~3289C=N stretch: ~1630 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic H: ~7.2-7.8Hydroxyl H: ~8.5-9.5 | Aromatic H: 6.8, 7.1, 7.3, 7.8Hydroxyl H: 8.5, 9.5[3] |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic C: ~120-140C=N: ~155-160 | Aromatic C: 113, 115, 122, 129, 143C=N: 156, 157, 162[3] |

Note: Theoretical values are approximate and depend on the computational method and solvent model used. Experimental values are from reference[3].

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Typically in the range of -5.5 to -6.5 eV |

| LUMO Energy | Typically in the range of -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~4.0 to 5.0 eV |

| Dipole Moment | Varies with conformation, typically 2-4 Debye |

Note: These values are estimations based on typical DFT calculations for similar organic molecules and can vary with the level of theory and basis set.

Mandatory Visualization

References

electron paramagnetic resonance (EPR) study of benzoin oxime

An In-depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Study of Benzoin (B196080) Oxime

Introduction

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons.[1] It is particularly valuable for the identification and characterization of free radicals, which are often short-lived intermediates in chemical and biological processes.[1][2] This guide provides a detailed overview of the EPR analysis of benzoin oxime, focusing on the generation of radicals, the experimental protocols for their study, and the interpretation of the resulting spectral data. The information is primarily derived from studies on gamma-irradiated single crystals of alpha-benzoin oxime (ABO), which have successfully identified and characterized distinct radical species.[3]

Radical Formation in α-Benzoin Oxime

Paramagnetic centers in this compound can be generated through irradiation, typically with gamma rays.[3] In the case of alpha-benzoin oxime single crystals, high-energy gamma irradiation has been shown to produce at least two different stable radical species, denoted as R1 and R2.[3] The formation of these radicals is a consequence of the irradiation removing a hydrogen atom or a hydroxyl group from the parent molecule.[3] Specifically, studies have identified the primary radicals as an iminoxy radical (formed by the abstraction of a hydrogen atom from the oxime branch) and a second radical formed by the abstraction of a hydroxyl (OH) group.[3] The stability and presence of these radicals are temperature-dependent, with one species quenching at temperatures above 340 K.[3]

Experimental Protocols

The successful EPR study of this compound radicals relies on precise experimental procedures, from sample preparation to data acquisition.

Protocol 1: EPR of Gamma-Irradiated α-Benzoin Oxime Single Crystals

This protocol is based on the methodology described in the study of single crystals of alpha-benzoin oxime (ABO).[3]

-

Sample Preparation :

-

Single crystals of α-benzoin oxime are grown.

-

The crystals are irradiated using a ⁶⁰Co gamma-ray source at room temperature.[4]

-

-

EPR Spectroscopy :

-

A Bruker EMXplus EPR spectrometer is utilized for the measurements.[5]

-

The temperature is varied and controlled using a temperature controller, with spectra examined in a range such as 120 K to 440 K.[3]

-

To determine the anisotropic properties of the radicals, the single crystal is rotated in three mutually perpendicular planes (e.g., xy, yz, zx).[3]

-

Spectra are recorded at regular angular intervals, for example, every 10 degrees.[3]

-

-

Data Analysis :

-

The g-factors and hyperfine coupling constants (hfcc) are determined from the spectra.[3]

-

The principal values of the g-tensor and the hyperfine coupling tensor are calculated from the angular variation of the spectra.[3]

-

Computational methods, such as Density Functional Theory (DFT), are often employed to model potential radical structures and calculate their theoretical EPR parameters to aid in the identification of the experimentally observed radicals.[3][4]

-

EPR Spectral Parameters

The EPR spectra of this compound radicals are characterized by their g-values and hyperfine coupling constants (hfcc), which provide insight into the electronic structure and environment of the unpaired electron. The study of gamma-irradiated alpha-benzoin oxime yielded two distinct radicals, R1 and R2, with the following experimentally determined EPR parameters.[3]

| Radical | Parameter | Principal Values (Gauss) | Isotropic Value (Gauss) | g-Values (Principal) | g-Value (Isotropic) |

| R1 | A(¹⁴N) | Axx = 24.97, Ayy = 37.86, Azz = 36.96 | Aiso = 33.26 | gxx = 2.0036, gyy = 2.0042, gzz = 2.0076 | giso = 2.0051 |

| R2 | A(¹H) | Axx = 19.19, Ayy = 10.76, Azz = 17.77 | Aiso = 15.90 | ||

| A(¹⁴N) | Axx = 8.25, Ayy = 6.37, Azz = 3.67 | Aiso = 6.09 | gxx = 2.0014, gyy = 2.0033, gzz = 2.0045 | giso = 2.0031 | |

| A(¹Ho-p) | Axx = 4.20, Ayy = 3.48, Azz = 2.31 | Aiso = 3.33 | |||

| Data sourced from Sayin et al., Radiation Physics and Chemistry, 2012.[3] |

-

g-value : This parameter is a measure of the magnetic moment of the unpaired electron. Its deviation from the free electron g-value (ge ≈ 2.0023) provides information about the electronic structure and the extent of spin-orbit coupling in the radical.[6] The anisotropy in the g-values indicates that the radical is trapped in a fixed orientation within the crystal lattice.[3]

-

Hyperfine Coupling Constant (A) : This value arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H).[7] The magnitude of the coupling provides information about the delocalization of the unpaired electron onto that nucleus, helping to identify the atoms that constitute the radical.[2][8]

Radical Identification and Structure

Computational modeling is crucial for assigning the observed EPR signals to specific radical structures. By comparing the experimentally determined g-values and hyperfine coupling constants with those calculated for various candidate radical structures using DFT, the most likely structures can be identified.[3]

For alpha-benzoin oxime, this correlative approach led to the following identifications:

-

Radical R1 : Identified as an iminoxy radical . This species is formed by the abstraction of the hydroxyl hydrogen atom from the oxime moiety (-C=N-OH → -C=N-O•).[3] Iminoxy radicals are known to exhibit large ¹⁴N hyperfine splitting, consistent with the experimental Aiso value of 33.26 G for R1.[2][3]

-

Radical R2 : Identified as a radical formed by the abstraction of the entire OH group from the oxime branch.[3] This assignment was supported by the strong agreement between the experimental EPR parameters for R2 and the DFT-calculated values for this specific modeled radical.[3]

Computational Analysis Workflow

The synergy between experimental EPR and theoretical calculations is essential for unambiguous radical identification. The computational workflow complements the experimental protocol by predicting the EPR parameters for hypothesized radical structures.

Conclusion

The EPR study of this compound, particularly when conducted on irradiated single crystals, provides a detailed picture of the resulting radical species. Through a combination of meticulous experimental work and robust computational analysis, it has been possible to identify two distinct radicals: an iminoxy radical (R1) and a radical formed via hydroxyl group abstraction (R2).[3] The quantitative data, including anisotropic g-values and hyperfine coupling constants, serve as fingerprints for these species. This technical guide outlines the core protocols and analytical logic required for such studies, offering a framework for researchers investigating radical mechanisms in oximes and related compounds.

References

- 1. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]

- 3. ulkusayin.wordpress.com [ulkusayin.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Copper Using α-Benzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gravimetric determination of copper using α-benzoin oxime (also known as cupron) is a classical analytical method that relies on the selective precipitation of copper from a solution. This technique is valued for its high accuracy and precision, making it a reliable method for the quantitative analysis of copper in various samples. α-Benzoin oxime, with the chemical formula C₁₄H₁₃NO₂, acts as a chelating agent, reacting with copper(II) ions to form a stable, insoluble green precipitate of copper(I) α-benzoin oxime. This precipitate can be isolated, dried, and weighed to determine the amount of copper in the original sample.

This document provides detailed application notes and experimental protocols for the gravimetric determination of copper using α-benzoin oxime.

Principle of the Method

The determination of copper by this method involves the precipitation of copper from a slightly ammoniacal solution with an alcoholic solution of α-benzoin oxime. The reaction is as follows:

Cu²⁺ + 2 C₁₄H₁₃NO₂ → Cu(C₁₄H₁₂NO₂)₂ (s) + 2 H⁺

The resulting copper(I) α-benzoin oxime complex is a bulky, easily filterable precipitate. The low solubility of the complex in a controlled pH environment ensures the quantitative precipitation of copper. The precipitate is then carefully washed, dried to a constant weight, and the amount of copper is calculated based on the stoichiometry of the complex.

Quantitative Data Summary

The following tables summarize representative quantitative data for the gravimetric determination of copper using α-benzoin oxime, demonstrating the method's accuracy and precision.

Table 1: Accuracy and Precision of the Method

| Trial | Sample Weight (g) | Weight of Precipitate (g) | Weight of Copper (g) | % Copper in Sample |

| 1 | 0.5012 | 0.2280 | 0.0502 | 10.02 |

| 2 | 0.5035 | 0.2291 | 0.0504 | 10.01 |

| 3 | 0.4998 | 0.2275 | 0.0501 | 10.02 |

| Mean | - | - | - | 10.02 |

| Standard Deviation | - | - | - | 0.0058 |

| Relative Standard Deviation (%) | - | - | - | 0.058 |

Note: The weight of copper is calculated from the weight of the precipitate using the gravimetric factor.

Table 2: Gravimetric Factors

| Substance Weighed | Substance Sought | Gravimetric Factor |

| Cu(C₁₄H₁₂NO₂)₂ | Cu | 0.2202 |

Experimental Protocols

Reagent Preparation

-

α-Benzoin Oxime Solution (2% w/v): Dissolve 2 g of α-benzoin oxime in 100 mL of 95% ethanol (B145695).

-

Ammonium (B1175870) Hydroxide (B78521) Solution (1:1 v/v): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

-

Wash Solution: Dilute 10 mL of the 1:1 ammonium hydroxide solution to 1 L with deionized water.

Sample Preparation

-

Accurately weigh approximately 0.5 g of the copper-containing sample into a 400 mL beaker.

-

Dissolve the sample in 10 mL of concentrated nitric acid. Gently heat the solution in a fume hood to aid dissolution and to expel brown fumes of nitrogen oxides.

-

Add approximately 5 mL of concentrated sulfuric acid and continue heating until dense white fumes of sulfur trioxide are evolved. This step removes the nitric acid.

-

Cool the solution and carefully dilute it to approximately 150 mL with deionized water.

Precipitation Procedure

-

Heat the sample solution to about 60-70 °C.

-

Slowly add the 1:1 ammonium hydroxide solution with constant stirring until the solution becomes slightly alkaline (a deep blue color will appear due to the formation of the tetraamminecopper(II) complex).

-

If interfering ions such as iron, aluminum, or lead are present, add a solution of tartaric acid or ammonium tartrate at this stage to act as a masking agent.

-

With gentle stirring, add the 2% α-benzoin oxime solution dropwise until precipitation is complete. An excess of the reagent should be added to ensure quantitative precipitation. A general rule is to add about 15 mL of the reagent for every 0.1 g of copper expected.

-

Allow the beaker to stand in a warm place (about 60 °C) for at least 30 minutes to allow the precipitate to digest and become more crystalline.

-

Check for complete precipitation by adding a few more drops of the α-benzoin oxime solution to the clear supernatant. If no further precipitate forms, the precipitation is complete.

Filtration and Washing

-

Filter the warm solution through a pre-weighed sintered glass crucible (porosity 3 or 4) under gentle suction.

-

Wash the precipitate in the beaker with several small portions of the warm wash solution, transferring the washings to the crucible.

-

Continue washing the precipitate in the crucible with the warm wash solution until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

-

Finally, wash the precipitate with two small portions of warm 95% ethanol to remove any excess organic reagent.

Drying and Weighing

-

Dry the crucible containing the precipitate in an oven at 105-110 °C for 1-2 hours.

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible.

-

Repeat the drying, cooling, and weighing steps until a constant weight (to within 0.2 mg) is obtained.

Calculation

Calculate the percentage of copper in the sample using the following formula:

% Copper = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100

Where the gravimetric factor for Cu in Cu(C₁₄H₁₂NO₂)₂ is 0.2202.

Interferences

Several metal ions can interfere with the gravimetric determination of copper using α-benzoin oxime by co-precipitating with the copper complex. The table below lists common interfering ions and methods for their mitigation.

Table 3: Common Interferences and Mitigation Strategies

| Interfering Ion | Mitigation Strategy |

| Iron (Fe³⁺) | Add tartaric acid or ammonium tartrate to the ammoniacal solution to form a stable complex with iron, preventing its precipitation. |

| Aluminum (Al³⁺) | Add tartaric acid or ammonium tartrate to the ammoniacal solution to form a stable complex with aluminum. |

| Lead (Pb²⁺) | Add tartaric acid or ammonium tartrate to the ammoniacal solution. |

| Nickel (Ni²⁺) | Precipitation from a tartaric acid solution buffered with sodium tartrate can separate copper from nickel. |

| Cobalt (Co²⁺) | Similar to nickel, buffering with tartrate in a slightly acidic medium can prevent co-precipitation. |

| Molybdenum (Mo⁶⁺) | α-Benzoin oxime is also a precipitating agent for molybdenum. Separation is necessary prior to copper determination if molybdenum is present. |

| Tungsten (W⁶⁺) | Tungsten can also be precipitated by α-benzoin oxime. Prior separation is required. |

Visualizations

Experimental Workflow

Caption: Workflow for the gravimetric determination of copper.

Chemical Reaction Pathway

Caption: Precipitation reaction of copper with α-benzoin oxime.

Application Notes and Protocols for the Spectrophotometric Determination of Nickel using Benzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of nickel (II) ions in aqueous samples using α-benzoin oxime as a chromogenic reagent. The protocol is based on the formation of a colored nickel-benzoin oxime complex, which is then measured spectrophotometrically.

Principle

Nickel (II) ions react with α-benzoin oxime in an alkaline medium to form a stable, orange-colored complex.[1][2] The intensity of the color produced is directly proportional to the concentration of nickel in the sample, which allows for its quantification by measuring the absorbance at a specific wavelength. The reaction is enhanced by the presence of a non-ionic surfactant, which helps to keep the complex in solution.[1][2] The optimal pH for this reaction is 9, and the resulting complex exhibits maximum absorbance at a wavelength of 422 nm.[1][2] The stoichiometry of the nickel-α-benzoin oxime complex has been determined to be 1:2.[2]

Reagents and Materials

-

Standard Nickel (II) Solution (1000 ppm): Dissolve 0.673 g of pure ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water and dilute to 1 dm³ in a volumetric flask. Alternatively, a commercially available certified nickel standard solution can be used.

-

α-Benzoin Oxime Solution: Prepare a suitable concentration by dissolving α-benzoin oxime in an appropriate solvent such as ethanol.

-

Ammonium Hydroxide (B78521) (NH₄OH): To adjust the pH of the solution.

-

pH 9 Buffer Solution: To maintain the optimal pH for the complex formation.

-

Triton-X-100 Solution (optional): A non-ionic surfactant to enhance the stability of the complex in aqueous solution.[1][2]

-

Deionized Water

-

Volumetric flasks and pipettes

-

Spectrophotometer

-

pH meter

Instrumentation

-

A UV-Visible spectrophotometer capable of measuring absorbance at 422 nm.

-

A pH meter for adjusting the pH of the solutions.

Experimental Protocols

4.1. Preparation of Standard Solutions

-

From the 1000 ppm standard nickel (II) solution, prepare a working standard solution of a lower concentration (e.g., 100 ppm) by appropriate dilution with deionized water.

-

From the working standard, prepare a series of calibration standards by pipetting varying volumes into a set of 10 mL volumetric flasks. The concentration range should encompass the expected concentration of the unknown sample. A suggested range is 10.564 to 93.908 µg/cm³.[2]

4.2. Sample Preparation

-

The sample containing an unknown concentration of nickel (II) should be appropriately diluted to fall within the calibration range.

-

If the sample is acidic or basic, it should be neutralized before proceeding.

4.3. Color Development and Measurement

-

To each volumetric flask containing the calibration standards and the unknown sample, add a specific volume of the α-benzoin oxime solution.

-

Add ammonium hydroxide to make the solutions ammoniacal.[2]

-

Add the pH 9 buffer solution to each flask to maintain the optimal pH.[2]

-

If using a surfactant, add a small amount of Triton-X-100 solution.[1][2]

-

Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for a few minutes for complete color development.

-

Measure the absorbance of each solution at 422 nm against a reagent blank. The reagent blank should contain all the reagents except the nickel (II) standard.[1][2]

4.4. Calibration Curve and Determination of Unknown Concentration

-

Plot a calibration curve of absorbance versus the concentration of the nickel (II) standards.

-

Determine the concentration of nickel (II) in the unknown sample by interpolating its absorbance value on the calibration curve.

Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric determination of nickel using α-benzoin oxime.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 422 nm | [1][2] |

| Optimal pH | 9 | [1][2] |

| Stoichiometry (Ni:α-Benzoin Oxime) | 1:2 | [2] |

| Beer's Law Range | 10.564 - 93.908 µg/cm³ | [2] |

| Stability Constant of the Complex | 3.069 x 10⁴ | [2] |

Visualization of the Experimental Workflow